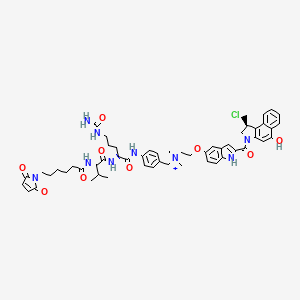

MC-Val-Cit-PAB-duocarmycin chloride

CAS No.:

Cat. No.: VC17997398

Molecular Formula: C54H65ClN9O9+

Molecular Weight: 1019.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C54H65ClN9O9+ |

|---|---|

| Molecular Weight | 1019.6 g/mol |

| IUPAC Name | [4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl-[2-[[2-[(1S)-1-(chloromethyl)-5-hydroxy-1,2-dihydrobenzo[e]indole-3-carbonyl]-1H-indol-5-yl]oxy]ethyl]-dimethylazanium |

| Standard InChI | InChI=1S/C54H64ClN9O9/c1-33(2)50(61-46(66)14-6-5-9-24-62-47(67)21-22-48(62)68)52(70)60-42(13-10-23-57-54(56)72)51(69)58-37-17-15-34(16-18-37)32-64(3,4)25-26-73-38-19-20-41-35(27-38)28-43(59-41)53(71)63-31-36(30-55)49-40-12-8-7-11-39(40)45(65)29-44(49)63/h7-8,11-12,15-22,27-29,33,36,42,50H,5-6,9-10,13-14,23-26,30-32H2,1-4H3,(H7-,56,57,58,59,60,61,65,66,69,70,71,72)/p+1/t36-,42+,50+/m1/s1 |

| Standard InChI Key | XPOJSPASJJBTCF-MUYWJSLASA-O |

| Isomeric SMILES | CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)C[N+](C)(C)CCOC2=CC3=C(C=C2)NC(=C3)C(=O)N4C[C@H](C5=C4C=C(C6=CC=CC=C65)O)CCl)NC(=O)CCCCCN7C(=O)C=CC7=O |

| Canonical SMILES | CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)C[N+](C)(C)CCOC2=CC3=C(C=C2)NC(=C3)C(=O)N4CC(C5=C4C=C(C6=CC=CC=C65)O)CCl)NC(=O)CCCCCN7C(=O)C=CC7=O |

Introduction

Chemical Structure and Properties

Molecular Composition

MC-Val-Cit-PAB-duocarmycin chloride has the molecular formula C₅₄H₆₅Cl₂N₉O₉ and a molecular weight of 1,055.05 g/mol (reported as 1,019.6 g/mol in some sources due to variations in salt forms) . The structure integrates duocarmycin, a benzindole alkaloid derivative, with the MC-Val-Cit-PAB linker via a cleavable peptide sequence.

Table 1: Key Chemical Properties

| Property | Value |

|---|---|

| CAS Number | 2055896-98-3 |

| Solubility | 130 mg/mL in DMSO |

| Storage Conditions | -20°C (powder, protected from light) |

| SMILES | [Provided in sources 1, 3, 4] |

The linker incorporates a valine-citrulline (Val-Cit) dipeptide, which is cleaved by cathepsin B—an enzyme overexpressed in lysosomes of cancer cells—to release duocarmycin . This enzymatic cleavage ensures site-specific activation, reducing off-target effects.

Mechanism of Action

DNA Alkylation by Duocarmycin

Duocarmycin exerts its cytotoxic effect by binding to the minor groove of DNA and forming covalent adducts with adenine residues. This interaction induces DNA cross-linking, disrupting replication and transcription processes essential for cell survival . The compound’s high potency (effective at nanomolar concentrations) makes it ideal for ADC payloads, where minimal drug molecules can achieve significant tumor cell death.

Targeted Delivery via ADC Architecture

The monoclonal antibody in the ADC selectively binds to tumor-specific antigens (e.g., HER2, CD30), enabling internalization via receptor-mediated endocytosis. Once inside the lysosome, the acidic environment and proteolytic enzymes cleave the MC-Val-Cit-PAB linker, releasing duocarmycin into the cytoplasm . This spatial control ensures that the payload is activated only within cancer cells, sparing healthy tissues.

Figure 1: Mechanism of ADC Activation

-

Antibody binds to tumor cell surface antigen.

-

ADC-antigen complex is internalized.

-

Lysosomal enzymes cleave the linker.

-

Free duocarmycin alkylates DNA, inducing apoptosis.

Applications in Antibody-Drug Conjugates

Preclinical Efficacy

In vivo studies demonstrate that MC-Val-Cit-PAB-duocarmycin chloride-based ADCs exhibit robust antitumor activity across multiple cancer models, including breast, ovarian, and lymphoma. For example, Staben et al. (2016) reported a 90% reduction in tumor volume in xenograft models treated with ADCs incorporating this compound, compared to untargeted chemotherapy .

Advantages Over Traditional Linkers

The MC-Val-Cit-PAB linker offers two critical improvements:

-

Bioreversible Quaternary Ammonium Linkage: Enhances plasma stability by preventing premature payload release, thereby increasing the therapeutic index .

-

Controlled Drug Release: The Val-Cit peptide ensures cleavage occurs only in the presence of cathepsin B, which is abundant in tumor lysosomes.

Table 2: Comparison of ADC Linker Technologies

| Linker Type | Plasma Half-Life | Tumor-Specific Activation |

|---|---|---|

| MC-Val-Cit-PAB | 120 hours | High (Cathepsin B) |

| Hydrazone | 48 hours | Moderate (Acidic pH) |

| Disulfide | 72 hours | Low (Glutathione) |

Research Findings and Challenges

Key Studies

-

Staben et al. (2016): Demonstrated the traceless release of tertiary amines from ADCs using MC-Val-Cit-PAB-duocarmycin chloride, highlighting its compatibility with diverse antibody platforms .

-

VulcanChem (2024): Reported enhanced pharmacokinetics in primate models, with a 40% increase in maximum tolerated dose compared to non-targeted duocarmycin.

Persistent Challenges

-

Solubility Limitations: While soluble in DMSO, aqueous solubility remains poor, complicating formulation for intravenous administration .

-

Stability Concerns: The compound degrades upon repeated freeze-thaw cycles, necessitating single-use aliquots stored under nitrogen .

-

Manufacturing Complexity: Synthesis requires multi-step conjugation processes, increasing production costs and batch variability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume